molecular formula C20H14N2O4 B11356314 N-(furan-2-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(furan-2-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11356314
M. Wt: 346.3 g/mol
InChI Key: PAYIQFLJFMWNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a pyridine ring, and a chromene core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furylmethylamine with 4-oxo-4H-chromene-2-carboxylic acid, followed by the introduction of the pyridyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include furanones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The chromene core can participate in redox reactions, influencing cellular processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURYLMETHYL)-4-OXO-N-(2-THIENYL)-4H-CHROMENE-2-CARBOXAMIDE
  • N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXYLIC ACID

Uniqueness

N-(2-FURYLMETHYL)-4-OXO-N-(2-PYRIDYL)-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of a furan ring, a pyridine ring, and a chromene core. This structural arrangement provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C20H14N2O4/c23-16-12-18(26-17-8-2-1-7-15(16)17)20(24)22(13-14-6-5-11-25-14)19-9-3-4-10-21-19/h1-12H,13H2

InChI Key

PAYIQFLJFMWNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.